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Abstract
This technical guide outlines a comprehensive experimental framework for the detailed

physicochemical characterization of 2-Amino-5-[(dimethylamino)methyl]pyridine (CAS No.

1197404-30-0). Due to the limited availability of experimental data in the public domain for this

specific compound, this document serves as a procedural guide, providing robust

methodologies for determining its fundamental chemical and physical properties. As a Senior

Application Scientist, the following sections are structured to not only provide step-by-step

protocols but also to offer insights into the scientific rationale behind the selection of these

methods. The successful execution of these experiments will yield critical data for researchers

engaged in drug discovery, process chemistry, and materials science, where a thorough

understanding of a compound's properties is paramount for its application and development.

Introduction
2-Amino-5-[(dimethylamino)methyl]pyridine is a substituted pyridine derivative with potential

applications in medicinal chemistry and materials science. Its structure, featuring a primary

amino group, a tertiary amine, and a pyridine ring, suggests a unique combination of basicity,

polarity, and hydrogen bonding capabilities. These characteristics are expected to significantly
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influence its solubility, absorption, distribution, metabolism, and excretion (ADME) properties,

as well as its utility as a synthetic building block. This guide provides a systematic approach to

experimentally determine the key physicochemical parameters of this compound.

Compound Profile
Before commencing experimental work, it is essential to establish the basic molecular identity

of the compound.

Property Value Source

Chemical Name

2-Amino-5-

[(dimethylamino)methyl]pyridin

e

N/A

Synonyms
N',N'-dimethyl-5-

(aminomethyl)pyridin-2-amine
N/A

CAS Number 1197404-30-0 [1][2]

Molecular Formula C₈H₁₃N₃ [1]

Molecular Weight 151.21 g/mol [1]

Chemical Structure ```

dot

graph G {
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N1 [label="N"]; C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; N2

[label="NH₂"]; C6 [label="CH₂"]; N3 [label="N"]; C7 [label="CH₃"]; C8 [label="CH₃"];

C1 -- N1 -- C5; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C1 -- N2; C4 -- C6; C6 -- N3; N3 -- C7;

N3 -- C8;
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// Positioning N1 [pos="0,1!"]; C1 [pos="-0.87,0.5!"]; C2 [pos="-0.87,-0.5!"]; C3 [pos="0,-1!"]; C4

[pos="0.87,-0.5!"]; C5 [pos="0.87,0.5!"]; N2 [pos="-1.74,1!"]; C6 [pos="1.74,-1!"]; N3

[pos="2.61,-0.5!"]; C7 [pos="3.48,-1!"]; C8 [pos="2.61,0.5!"]; }

Caption: Workflow for pKa determination by potentiometric titration.

Solubility Determination
Aqueous solubility is a critical determinant of a drug's bioavailability. The solubility of 2-Amino-
5-[(dimethylamino)methyl]pyridine is expected to be pH-dependent due to its basic nature.

Protocol: Equilibrium Shake-Flask Method

Preparation of Buffer Solutions: Prepare a series of buffers at different pH values (e.g., pH 2,

4, 6, 7.4, and 9).

Equilibration: Add an excess amount of the solid compound to each buffer solution in

separate vials.

Shaking: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient

period (e.g., 24-48 hours) to ensure equilibrium is reached.

Sample Processing: After equilibration, centrifuge the samples to separate the undissolved

solid.

Quantification: Carefully withdraw an aliquot of the supernatant, dilute it appropriately, and

determine the concentration of the dissolved compound using a validated analytical method,

such as High-Performance Liquid Chromatography (HPLC) with UV detection.
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Caption: Workflow for solubility determination by the shake-flask method.

Melting Point Determination
The melting point is a fundamental physical property that provides information about the purity

and crystalline nature of a solid compound.

Protocol: Capillary Melting Point Method

Sample Preparation: Ensure the compound is a fine, dry powder. If necessary, gently crush

any large crystals.

Capillary Loading: Pack a small amount of the powdered sample into a capillary tube,

ensuring a compact column of 2-3 mm in height.
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Measurement: Place the capillary tube in a melting point apparatus. Heat the sample at a

controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

Observation: Record the temperature at which the first drop of liquid appears (onset of

melting) and the temperature at which the entire solid has melted (completion of melting).

The melting point is reported as this range.

Boiling Point Determination
The boiling point provides insight into the volatility of the compound.

Protocol: Micro Boiling Point Determination (Siwoloboff Method)

Sample Preparation: Place a small amount of the liquid compound into a fusion tube.

Apparatus Setup: Place a capillary tube, sealed at one end, open-end down into the fusion

tube. Attach the fusion tube to a thermometer.

Heating: Heat the assembly in a suitable heating bath (e.g., silicone oil).

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of

the capillary tube. When a continuous stream of bubbles is observed, stop heating.

Measurement: The boiling point is the temperature at which the liquid just begins to re-enter

the capillary tube as the apparatus cools.

Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the chemical structure and identity of the

compound.

3.5.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: Provides information about the number and types of protons in the molecule and

their connectivity.

¹³C NMR: Provides information about the carbon skeleton of the molecule.
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2D NMR (COSY, HSQC, HMBC): Used to elucidate the detailed connectivity and spatial

relationships between atoms.

Protocol:

Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent

(e.g., CDCl₃, DMSO-d₆, or D₂O with a pH adjustment).

Data Acquisition: Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or

higher).

Data Analysis: Process the spectra and assign the chemical shifts and coupling constants to

the respective nuclei in the molecule.

3.5.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Protocol:

Sample Preparation: The sample can be analyzed as a neat solid using an Attenuated Total

Reflectance (ATR) accessory or as a KBr pellet.

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

Data Analysis: Identify the characteristic absorption bands corresponding to functional

groups such as N-H (amine), C-H (aliphatic and aromatic), C=N and C=C (pyridine ring), and

C-N bonds.

3.5.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the compound, further confirming its identity.

Protocol:

Sample Introduction: Introduce a dilute solution of the compound into the mass

spectrometer, typically using an electrospray ionization (ESI) source, which is well-suited for
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polar, ionizable molecules.

Data Acquisition: Acquire the mass spectrum in positive ion mode.

Data Analysis: Determine the molecular weight from the parent ion peak (M+H)⁺. High-

resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Predicted Physicochemical Properties (for
reference)
While experimental data is lacking, computational tools can provide estimated values. These

should be used as a guide for experimental design and not as a substitute for empirical data.

Property Predicted Value Method

pKa (most basic) ~9-10 (tertiary amine) ACD/Labs Percepta

LogP ~1.5 - 2.0 ChemDraw

Aqueous Solubility Likely to be pH-dependent N/A

Conclusion
This technical guide provides a comprehensive set of protocols for the thorough

physicochemical characterization of 2-Amino-5-[(dimethylamino)methyl]pyridine. The data

generated from these experiments will be invaluable for any researcher working with this

compound, enabling a deeper understanding of its behavior and facilitating its application in

various scientific disciplines. The importance of meticulous experimental technique and

accurate data analysis cannot be overstated in generating a reliable physicochemical profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b2581909?utm_src=pdf-body
https://www.benchchem.com/product/b2581909?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2581909?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. 2-Amino-5-[(dimethylamino)Methyl]pyridine Price from Supplier Brand Shanghai Aladdin
Biochemical Technology Co., LTD on Chemsrc.com [chemsrc.com]

2. 2-Amino-5-[(dimethylamino)methyl]pyridine | 1197404-30-0 [sigmaaldrich.com]

To cite this document: BenchChem. [Technical Guide: Physicochemical Characterization of
2-Amino-5-[(dimethylamino)methyl]pyridine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2581909#physicochemical-properties-of-2-amino-5-
dimethylamino-methyl-pyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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